molecular formula C21H18N4O4 B11022988 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022988
M. Wt: 390.4 g/mol
InChI Key: OUDPACZHIJOVOF-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-isoindole core substituted with a 4-methoxybenzyl group at position 2 and a carboxamide linkage to a 1-methyl-1H-pyrazol-4-yl moiety at position 3.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H18N4O4/c1-24-12-15(10-22-24)23-19(26)14-5-8-17-18(9-14)21(28)25(20(17)27)11-13-3-6-16(29-2)7-4-13/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

OUDPACZHIJOVOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the isoindole derivative with a pyrazole derivative under suitable conditions.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the isoindole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the isoindole core can be reduced to form alcohols.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study on pyrazole derivatives demonstrated their effectiveness against several cancer cell lines, including breast and colon cancer. The mechanism involved the inhibition of specific kinases associated with tumor growth .

CompoundCancer TypeMechanism of ActionReference
Pyrazole Derivative ABreast CancerApoptosis Induction
Pyrazole Derivative BColon CancerCell Cycle Arrest

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

Case Study:
In silico studies have suggested that related pyrazole compounds could serve as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s isoindole-1,3-dione core distinguishes it from benzimidazoles (), isoxazoles (), and benzodioxanes ().

Substituent Effects :

  • The 4-methoxybenzyl group is a common feature in and , suggesting its role in modulating lipophilicity and metabolic stability.
  • Pyrazole substituents (e.g., 1-methyl-1H-pyrazol-4-yl) are recurrent in kinase inhibitors, as seen in and .

Pharmacological and Physicochemical Comparisons

While pharmacological data for the target compound is absent in the evidence, insights can be inferred from analogs:

  • Benzimidazole Derivatives () : These compounds often exhibit antimicrobial or anticancer activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .
  • Pyrazole-Isoxazole Hybrids () : The fluorobenzyl group in may enhance blood-brain barrier penetration, making such compounds candidates for CNS-targeted therapies .

Biological Activity

The compound 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole moiety, which is known for its diverse biological activities.
  • An isoindole core that contributes to its potential therapeutic effects.
  • A methoxybenzyl substituent that may enhance its lipophilicity and bioavailability.

Anticancer Potential

Studies have demonstrated that isoindole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For example, compounds with similar structures have been shown to inhibit tumor growth by targeting specific oncogenic pathways .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses . This suggests that the compound could be explored for treating inflammatory conditions.

The biological activity of 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : The interaction with various receptors can alter signaling cascades involved in inflammation and immune responses.

Case Studies

While direct studies on this specific compound are sparse, related compounds have been evaluated extensively. For example:

  • A series of pyrazole derivatives were tested for their cytotoxic effects on human cancer cell lines, showing IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
CompoundIC50 (μM)Activity
Compound A1.35Antitubercular
Compound B2.18Antitubercular
Compound C3.73Anticancer

Research Findings

Recent investigations into similar compounds reveal promising results:

  • Synthesis and Characterization : Efficient synthetic routes have been developed for creating analogs of the target compound, which exhibit significant biological activity .
  • Docking Studies : Molecular docking studies indicate favorable binding interactions with target proteins involved in disease pathways, suggesting a potential therapeutic role .

Q & A

Basic: What are the key synthetic routes for synthesizing 2-(4-methoxybenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step protocols involving:

  • Cyclocondensation of precursors (e.g., substituted pyrazole and isoindole derivatives) using reagents like phosphorus oxychloride (POCl₃) for cyclization .
  • Amide coupling between the isoindole-5-carboxylic acid intermediate and 1-methyl-1H-pyrazol-4-amine, facilitated by coupling agents such as HATU or EDC .
  • Protection/deprotection strategies for functional groups (e.g., methoxybenzyl groups), ensuring regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • X-ray crystallography : Determines crystal packing and confirms stereochemistry (e.g., as in related pyrazole-carboxylic acid derivatives) .
  • Spectroscopy :
    • IR identifies carbonyl (C=O) and amide (N-H) stretches .
    • NMR (¹H/¹³C) resolves substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates .
  • Molecular docking predicts interactions between the compound and biological targets (e.g., enzyme active sites), guiding functional group modifications .
  • Machine learning analyzes experimental datasets to recommend optimal solvents, temperatures, and catalysts .

Advanced: What strategies address contradictory biological activity data in preclinical studies?

Methodological Answer:

  • Dose-response assays : Replicate studies across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Metabolic stability tests : Use liver microsomes to evaluate if contradictory results arise from rapid degradation .
  • Structural analogs : Compare activity of derivatives (e.g., fluorine/methoxy substitutions) to identify SAR trends .

Advanced: How is crystallographic data used to validate the compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves bond lengths/angles and hydrogen-bonding networks (e.g., isoindole carbonyl interactions at ~1.21 Å) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking of the methoxybenzyl group) .
  • Comparative studies : Overlay experimental and DFT-optimized structures to confirm computational models .

Basic: What are common challenges in isolating intermediates during synthesis?

Methodological Answer:

  • Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate regioisomers .
  • Low solubility : Employ polar aprotic solvents (DMF, DMSO) for recrystallization .
  • Acid-sensitive groups : Protect amines with Boc groups during coupling steps .

Advanced: How can in vitro assays be designed to evaluate this compound’s mechanism of action?

Methodological Answer:

  • Kinase inhibition assays : Use TR-FRET-based platforms to measure IC₅₀ values against target kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .
  • Transcriptomics : Apply RNA-seq to identify downstream pathways affected (e.g., apoptosis or proliferation markers) .

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